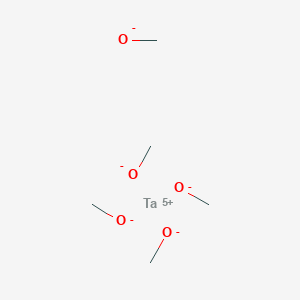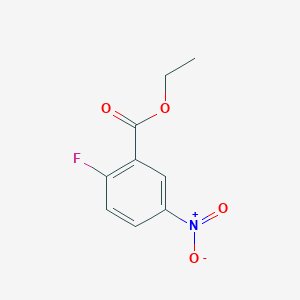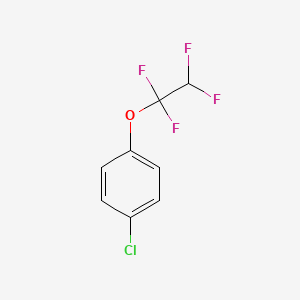
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound characterized by the presence of a chlorine atom and a tetrafluoroethoxy group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a halogen atom on the benzene ring with a tetrafluoroethoxy group using nucleophilic reagents.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors, which allow for efficient and scalable synthesis. The use of catalytic hydrogenation and greener addition reactions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of aniline derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and electrophiles like sulfuric acid (H2SO4) are employed in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated carboxylic acids.
Reduction: Aniline derivatives.
Substitution: Various functionalized benzene derivatives.
Scientific Research Applications
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of biological systems and interactions with biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of electronic materials and advanced polymers.
Mechanism of Action
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene is compared with other similar compounds, such as:
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a bromine atom instead of chlorine.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Contains additional chlorine atoms and an amino group.
Uniqueness: The presence of the chlorine atom and the tetrafluoroethoxy group in this compound provides unique chemical properties that distinguish it from other similar compounds. These properties make it particularly useful in specific applications where stability and reactivity are crucial.
Comparison with Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Properties
IUPAC Name |
1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCMSKBMYLURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509686 | |
| Record name | 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75820-58-5 | |
| Record name | 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

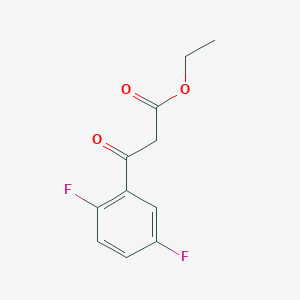
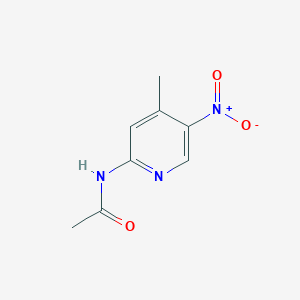

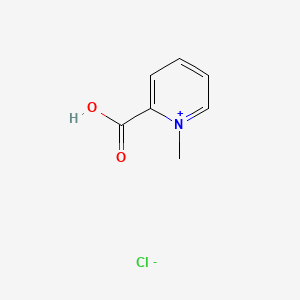
![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)
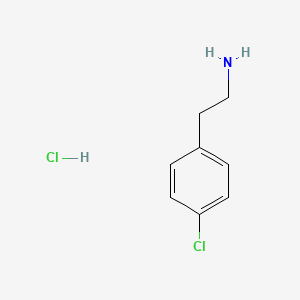
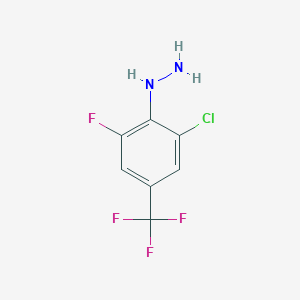
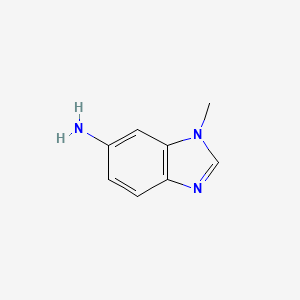
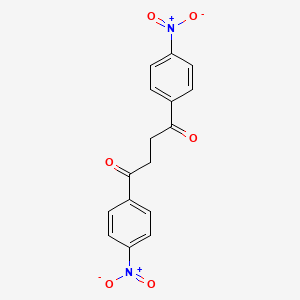
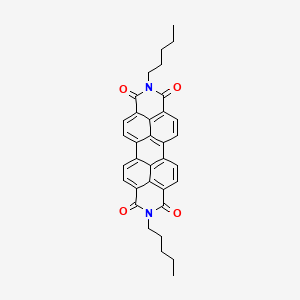
![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)
